4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)oxy]benzaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde is a chemical compound with the molecular formula C14H9NO4S and a molecular weight of 287.29 g/mol It is characterized by the presence of a benzaldehyde group attached to a benzisothiazole ring system, which is further substituted with a dioxido group
Wissenschaftliche Forschungsanwendungen
4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Vorbereitungsmethoden
The synthesis of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1,2-benzisothiazol-3-one 1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for potential scale-up processes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed depend on the specific reaction and conditions employed.
Wirkmechanismus
The mechanism of action of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets and pathways. The compound’s structure suggests it may interact with enzymes or receptors, leading to modulation of biochemical pathways involved in cell growth, apoptosis, or microbial inhibition .
Vergleich Mit ähnlichen Verbindungen
4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde can be compared with other benzisothiazole derivatives, such as:
4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde: Similar structure but with the benzisothiazole ring attached at a different position.
4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activities.
Eigenschaften
IUPAC Name |
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)oxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4S/c16-9-10-5-7-11(8-6-10)19-14-12-3-1-2-4-13(12)20(17,18)15-14/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMJOFBRLNZVQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)OC3=CC=C(C=C3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397454 |
Source
|
Record name | 4-[(1,1-Dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132636-66-9 |
Source
|
Record name | 4-[(1,1-Dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.